5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 941238-28-4
VCID: VC11798619
InChI: InChI=1S/C20H18ClNO2/c1-14-18(13-19(24-14)16-7-9-17(21)10-8-16)20(23)22-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,22,23)
SMILES: CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3
Molecular Formula: C20H18ClNO2
Molecular Weight: 339.8 g/mol

5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide

CAS No.: 941238-28-4

Cat. No.: VC11798619

Molecular Formula: C20H18ClNO2

Molecular Weight: 339.8 g/mol

* For research use only. Not for human or veterinary use.

5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide - 941238-28-4

Specification

CAS No. 941238-28-4
Molecular Formula C20H18ClNO2
Molecular Weight 339.8 g/mol
IUPAC Name 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide
Standard InChI InChI=1S/C20H18ClNO2/c1-14-18(13-19(24-14)16-7-9-17(21)10-8-16)20(23)22-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,22,23)
Standard InChI Key MULMYWDQAFRKPV-UHFFFAOYSA-N
SMILES CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3
Canonical SMILES CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide, systematically describes its structure:

  • A furan ring (oxygen-containing heterocycle) at position 3 bears a carboxamide group (CONH-\text{CONH}-).

  • Position 2 of the furan is substituted with a methyl group (CH3-\text{CH}_3).

  • Position 5 is occupied by a 4-chlorophenyl group (C6H4Cl-\text{C}_6\text{H}_4\text{Cl}).

  • The carboxamide’s nitrogen is linked to a 2-phenylethyl chain (CH2CH2C6H5-\text{CH}_2\text{CH}_2\text{C}_6\text{H}_5).

Table 1: Key Chemical Properties

PropertyValue
CAS Number941238-28-4
Molecular FormulaC20H18ClNO2\text{C}_{20}\text{H}_{18}\text{ClNO}_{2}
Molecular Weight339.8 g/mol
SMILESCC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3
InChIKeyMULMYWDQAFRKPV-UHFFFAOYSA-N
LogP (Predicted)~3.8 (indicating high lipophilicity)

The SMILES string and InChIKey provide unambiguous representations of its structure, critical for database searches and computational modeling.

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide typically involves multi-step organic reactions:

  • Furan Ring Formation:

    • Cyclization of γ-keto nitriles or via Paal-Knorr synthesis using 1,4-diketones and ammonium acetate.

    • Introduction of the 4-chlorophenyl group via Friedel-Crafts acylation or Suzuki-Miyaura coupling.

  • Carboxamide Installation:

    • Reaction of furan-3-carbonyl chloride with 2-phenylethylamine in the presence of a base (e.g., triethylamine).

    • Alternative methods include coupling reagents like HATU or EDCI for amide bond formation.

Yield Optimization

Reported yields for analogous compounds range from 60–85%, depending on reaction conditions. Key factors include:

  • Temperature: Optimal at 0–25°C to minimize side reactions.

  • Catalysts: Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency in aryl group introductions.

Applications and Future Directions

Drug Development

This compound serves as a lead structure for:

  • Tyrosine kinase inhibitors in oncology.

  • COX-2-selective anti-inflammatory agents.

Chemical Biology

Its fluorescent derivatives could act as probes for imaging kinase activity in live cells.

Agricultural Chemistry

Analogues are under investigation as fungicides targeting Fusarium species.

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